![molecular formula C23H29ClN2OS B1174960 trans-Di-tert-butylhyponitrite CAS No. 14976-54-6](/img/structure/B1174960.png)
trans-Di-tert-butylhyponitrite
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Description
Trans-Di-tert-butylhyponitrite is a chemical compound with the formula C8H18N2O2 . Its molecular weight is 174.2407 .
Molecular Structure Analysis
The molecular structure of trans-Di-tert-butylhyponitrite consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ .Scientific Research Applications
Synthesis and Structural Analysis : Trans-Di-tert-butylhyponitrite is involved in the synthesis and structural analysis of complex organic compounds. For instance, it played a role in the synthesis of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which exhibit unique chair-like and boat-like structures in their trans and cis isomers, respectively (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).
Radical Initiated Reactions : This compound is used to initiate radical reactions in organic synthesis. An example is its use in methyl radical initiated Kharasch and related reactions, providing a safer alternative to more explosive compounds (Tappin & Renaud, 2020).
Regioselectivity Studies : It has been utilized in studies investigating regioselectivity in chemical reactions. For example, its dialkylation products were analyzed to understand the correlation between product framework geometry and O/O vs O/N regioselectivity (Arulsamy, Bohle, Imonigie, & Sagan, 2000).
Catalysis Research : In catalysis research, derivatives of trans-Di-tert-butylhyponitrite have been studied for their roles in processes like the aerobic epoxidation of stilbene over Au/TiO2 catalysts (Lignier, Mangematin, Morfin, Rousset, & Caps, 2008).
Chemiluminescence Studies : It has been a subject of study in chemiluminescence research, especially in relation to its behavior in viscous liquid media (Mendenhall & Matisová-Rychlá, 1994).
Thermochemical Decomposition : Its thermal decomposition has been studied, providing insights into the kinetics and radical efficiency of tertiary hyponitrites (Dulog & Klein, 1971).
Conformational Analysis : Trans-Di-tert-butylhyponitrite derivatives have been analyzed for conformational behavior in complex molecular structures (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).
properties
IUPAC Name |
(E)-bis[(2-methylpropan-2-yl)oxy]diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFBXRHYINFDV-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/N=N/OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Di-tert-butylhyponitrite | |
CAS RN |
82554-97-0 |
Source
|
Record name | trans-Di-tert-butylhyponitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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